Journal Name:Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences
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Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1002/macp.202300054
This paper deals with development and characterization of the solid biopolymer electrolyte using Sodium alginate as the host biopolymer and magnesium perchlorate used as a doping salt. Membranes are prepared via solution casting technique. Several characterization techniques, such as X-ray and diffraction, Fourier transform infrared spectroscopy, differential scanning calorimetry, AC impedance spectroscopy, linear sweep voltammetry, and transference number measurement are performed to characterize the prepared biopolymer membrane. The highest ionic conductivity 2.41 × 10−3 S cm−1 is observed for prepared solid biopolymer electrolyte contains 40:60 m wt% of NaAlg:Mg(ClO4)2. The electrochemical stability of highest ion conducting biopolymer membrane is observed at 3.62 V. A primary magnesium battery is constructed using the highest ionic conducting biopolymer membrane and the open circuit voltage of the fabricated magnesium battery is found to be 2.0 V.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1002/macp.202300042
Ultra-low dielectric foams (ULDFs) have found important use in antennas and wave transparent devices. However, the controlled preparation of ULDFs is still a big challenge. In this work, a boronic ester bond-assisted hot-pressing/salt-leaching (BHS) method is proposed to generate interconnected pore structure with tunable porosity and performance. In detail, styrene resin vitrimer is prepared with boronic ester cross-linked network (BESR) which possessed low dielectric constant of 2.70, high modulus of 385 MPa, and reprocessability. BESR vitrimer exhibited drastically enhanced processability at the temperature > Tv (160 °C). Thanks to this unique feature, BESR vitrimer foams can be fabricated by hot-pressing with salt particles followed by salt leaching. Such vitrimer foams exhibited advantageous pore-forming processability, fabrication efficiency, and pore stability over conventional polymeric foams. The low extreme of dielectric constant can reach 1.60. Furthermore, owing to interconnected pore structure, superhydrophobic foam (water contact angel (CA) ≈ 154°) is facilely fabricated on the basis of BESR to afford anti-icing performance. The BESR foam can maintain its superhydrophobicity underwater flow impacting at 10 kPa pressure, showing advantageous high durability. BESR foams also have good recyclability and would be potentially applied in recyclable antennas.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1002/macp.202300022
Nowadays, consumers can estimate the condition of packaged foods only by checking the expiration date on the label. However, this approach is inefficient when it comes to assessing the actual edibility of fresh products, since the events that accelerate the onset of degradation phenomena, such as a rise in temperature, cannot be continuously assessed. In this context, the detection of a different parameter, such as low concentration of amines, can reveal the onset of degradation processes. Here, a colorimetric photonic multilayer sensor is reported for detecting low amine concentrations suitable for sealed packages. The sensor consists of alternating layers of poly(N-vinylcarbazole) and polyacrylic acid, and its response is based on the selective interaction between the latter and amines. This interaction causes the polymer layers to swell and introduce disorder into the photon structure, resulting in fading its bright color. Since the reaction of these systems is usually reversible, manipulation or false readings are possible due to inapt sealing of the package. It is shown that the activation of carboxylic acid residues of the sensitive polymer with N-hydroxysuccinimide produces an irreversible response to amine vapor concentrations as low as 3 parts per billion.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1002/macp.202300101
Graphene-based polymer nanocomposites are emerging materials for both fundamental research and industrial applications. The influence of polymer functional groups on their adsorption behavior onto graphene oxide (GO) nanosheets is investigated, with poly(methyl methacrylate) (PMMA), poly(methyl methacrylate-co-methacrylic acid) (PMMA-co-MAA), and poly(methacrylic acid) (PMAA) having the same backbone but different functional side groups selected as the model polymers. Fourier transform infrared spectroscopy and X-ray diffraction results confirm the interfacial interaction between the polymer and GO. Thermogravimetric analysis reveals notable enhancements in the amount of the adsorbed polymer up to 30.6 wt.% for PMMA-co-MAA/GO and 49.7 wt.% PMAA/GO compared with 18.7 wt.% for PMMA/GO. The water contact angle decreases from 71.3o for PMMA/GO to 69.1° for PMMA-co-MAA/GO and to 61.2° for PMAA/GO. The further washing process reduces the adsorption amount for the polymer/GO hybrid. Overall, the polar functional groups of the polymer directly influence the polymer adsorption behavior onto GO.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-04 , DOI: 10.1002/macp.202300074
Bio-manufactured eumelanin is investigated as a sustainable high-char carbon additive for use with moldable high temperature resins. Blends of Bisphenol A poly-ether-ether-ketone (PEEK)-based phthalonitrile (PN) with 0–30 wt% melanin are prepared and characterized for their compositional, thermal, and mechanical properties. Although the char yield increases from 10 to 30 wt% melanin loading, the presence of melanin decreases the thermal stability compared to PN resin alone. Despite this, the melanin-PN resins still maintain a very high char yield (>64%) up to 1000 °C under nitrogen. Rheology, thermal analysis, and mechanical measurements suggest off-gassing of the melanin and increased crosslinking between the melanin and PN, leading to a lower flexural strength resin with higher additive loadings. Spectroscopic studies suggest possible interaction between melanin and PN during co-curing, which ultimately can affect the processing and final properties of melanin-additive composite materials.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1002/macp.202300138
Dehydrohalogenation of 1,4-dihalobenzenes and 1,2,4-trichlorobenzene is performed using n-BuLi to form benzynes. These benzynes are used as dienophiles in a Diels–Alder reaction with the dienes furan and 2,5-dimethylfuran to prepare new benzonorbornadiene derivatives. The cycloadducts of furan are polymerized by a ring-opening metathesis reaction using a Hoveyda–Grubbs ruthenium catalyst. The polymers are characterized by 1H NMR (nuclear magnetic resonance), and unambiguous proton chemical shift assignments are based on the multiplicity pattern of proton resonances. This is confirmed by 2D NMR data from HSQC(Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) spectra. The polybenzonorbornadienes have both cis and trans conformation in their chemical structure. The trans conformation is qualitatively in greater proportion observed at 1H NMR experiments. These materials may have syndiotactic microstructure by the lack of correlations in COSY.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1002/macp.202300127
Cyclic olefin copolymer (COC) polymers with rigid ring structures like NB in the polymer chain enhance the toughness greatly, but also cause high brittleness of the material, which limits its application. Modification of COC for toughness by the addition of styrene-butadiene-styrene block copolymer (SBS) and polystyrene-block-poly(ethene-co-butyl-1-ene)-block-polystyrene (SEBS) elastomers of styrene content in SEBS is done. Field emission scanning electron microscope shows that tougheners are uniformly dispersed in the COC matrix without a visible interface between the two phases, which is also supported by the Cole-Cole and Han curves. Rheological behavior indicates that the addition of SBS and SEBS makes the COC/SBS/SEBS composites to have higher elastic modulus, loss modulus, and composite viscosity than that of pure COC. Furthermore, the tensile strength of the composite presents 3.6 times higher than pure COC, while the elongation at break is 6.3 times higher than pure COC. The dynamic mechanical analysis reveals that the COC and tougheners are well blended, and the SBS and SEBS toughen the COC in agreement with the results of morphological and rheological behaviors.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1002/macp.202300124
This current study is designed to incorporate sericin protein as a reducing, capping, and stabilizing agent to synthesize sonication-mediated silver nanoparticles. Fabrication of sericin-reduced silver nanoparticles (Sr-AgNPs) is confirmed using UV–visible spectrophotometry, zeta sizer, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), X-Ray diffraction (XRD), and thermogravimetric analysis (TGA). UV–Vis spectral peak of Sr-AgNPs is observed at 420–440nm while the average size is found between 3 to 30 nm. SEM also confirms the reduction of large-sized (1–40 µm) sericin macromolecules into nanometric hexagonal and triangular silver nanoparticles with a normal distribution (polydispersity index > 0.5). FTIR peaks from 500 to 4000cm−1 are analyzed for sericin while Sr-AgNPs peaks with minor shifts (700–1000 cm−1 (COOCO stretching) in Sr-AgNPs) are also observed. XRD peaks of 2θ at 27° with multiple low peaks at 38.2°, 47°, 49°, and 63.8° authenticate the amorphous nature of sericin and sharp peaks at 36°, 48°, 54.3°, and 61.9° with miller indices (hkl) of 98, 111, 200, and 211, assess the crystalline structure of Sr-AgNPs. TGA reveals that sericin enhances the stability of silver NPs at high temperature (200–600 °C) by lowering the percentage weight loss from 70–80% to 60–65%.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1002/macp.202300119
In this work, the reversible addition-fragmentation chain transfer (RAFT) emulsion polymerization of poly(N,N-dimethylacrylamide-co-N-isopropylacrylamide)-b-polystyrene is developed with the aim of scale-up of the polymer synthesis. Influences on the stability of the emulsion, reaction kinetics, and product quality are examined, compared between small-scale and bench-scale syntheses, and discussed in detail. The block copolymer lattices are studied via temperature-dependent dynamic light scattering measurements in order to investigate the effects of the scale-up on the thermosensitive behavior of the block copolymer and on emulsion stability. Conversion determination and polymer characterization are attained through 1H nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography, respectively. The emulsion polymerization is successfully scaled up after several changes in the reaction composition and shows promising results regarding desired properties of the polymer.
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1002/macp.202300237
Frontal polymerization (FP) has attracted increasing interest in recent years in various applications. This polymerization method can be very promising for the polymerization of thick materials with high fillers content in the range of 50–80% (weight) by local application of a reasonable amount of energy. In this work, recent advances in controllable and predictive behavior for photoinduced frontal photopolymerization are reported. Here, tert-butyl peroxybenzoate (Luperox-P) is selected to initiate thermal polymerization at depth because its high polymerization ability and its decomposition temperature is in a promising range, i.e., neither extremely high (monomer decomposition) nor very low (storage stability issues). Thermal imaging experiments are used to follow the temperatures in the samples in real time. The number of cured layers and the depth of cure are also determined. This paper investigates various factors such as the contents of both photo and thermal initiators, the light intensity, the fiber contents, the irradiation time, etc., resulting in a statistical design of experiments with the factors: 1) content of Luperox P and 2) the irradiation time used to investigate the influence on photoinduced frontal polymerization. Markedly, FP appears to be fully controllable for a storage-stable, tunable 1K system.
Supplementary Information
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